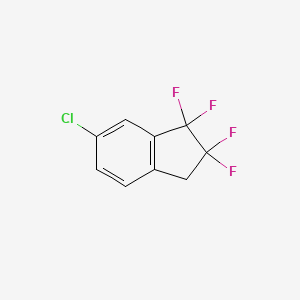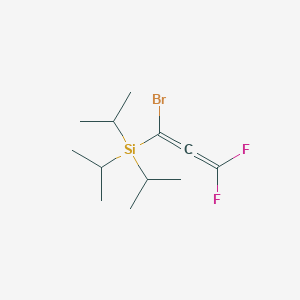![molecular formula C15H13ClO B14183231 Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- CAS No. 838828-15-2](/img/structure/B14183231.png)
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and an allyl phenyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with 1-phenyl-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The allyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The allyl group can participate in various addition reactions, forming new bonds and modifying the chemical structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-chloro-4-phenoxy-
- Benzene, 1-chloro-4-(chlorophenylmethyl)-
- 1-Chloro-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- is unique due to the presence of both a chlorine atom and an allyl phenyl ether group on the benzene ring
Propiedades
Número CAS |
838828-15-2 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
1-chloro-4-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c1-2-15(12-6-4-3-5-7-12)17-14-10-8-13(16)9-11-14/h2-11,15H,1H2 |
Clave InChI |
VWIUOOHROPKGNF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)

![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)





![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)

